molecular formula C17H14Cl2N2O2 B5022294 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B5022294
M. Wt: 349.2 g/mol
InChI Key: WKJMGIQWSDKLNA-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazole ring substituted with chlorobenzoyl and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

(4-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,13-4-8-15(19)9-5-13)21(20-11)16(22)12-2-6-14(18)7-3-12/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJMGIQWSDKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The chlorobenzoyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of chlorobenzoyl chloride and chlorobenzene as starting materials, along with a suitable catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: AlCl3 as a catalyst for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • 5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • 1-(4-chlorobenzoyl)-5-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

1-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which enhance its reactivity and potential biological activities. This combination of substituents distinguishes it from other similar compounds and contributes to its specific properties and applications.

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